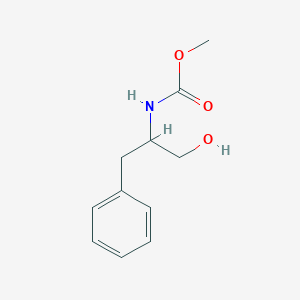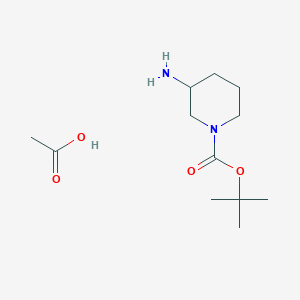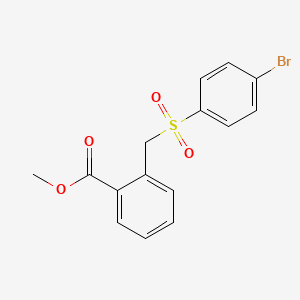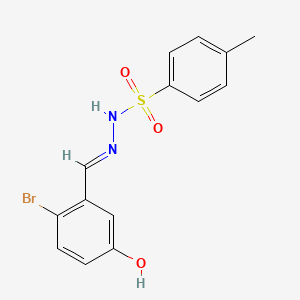
4-Amino-2-fluoro-6-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-fluoro-6-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, fluoro, and iodo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-fluoro-6-iodobenzoic acid typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with m-fluoroaniline.
Amino Protection: The amino group is protected using benzyl chloride.
Formylation: The protected amino group undergoes formylation via the Vilsmeier-Haack reaction.
Oxidation: The formylated intermediate is oxidized to form a carboxylic acid using the Pinnick oxidation.
Hydrogenation: The nitro group is reduced to an amino group using palladium on carbon (Pd/C) as a catalyst
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
- Using cost-effective raw materials like m-fluoroaniline.
- Implementing efficient protection and deprotection steps.
- Utilizing scalable oxidation and reduction reactions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-fluoro-6-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, and vice versa.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions
Major Products
Substitution: Products include various substituted benzoic acids.
Oxidation: Products include nitrobenzoic acids.
Reduction: Products include aminobenzoic acids
Applications De Recherche Scientifique
4-Amino-2-fluoro-6-iodobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-amino-2-fluoro-6-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions, while the iodo group can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-iodobenzoic acid: Similar structure but lacks the amino group.
2-Iodobenzoic acid: Lacks both the amino and fluoro groups.
2-Fluoro-6-iodobenzoic acid: Similar but lacks the amino group .
Uniqueness
4-Amino-2-fluoro-6-iodobenzoic acid is unique due to the presence of all three functional groups (amino, fluoro, and iodo) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H5FINO2 |
|---|---|
Poids moléculaire |
281.02 g/mol |
Nom IUPAC |
4-amino-2-fluoro-6-iodobenzoic acid |
InChI |
InChI=1S/C7H5FINO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12) |
Clé InChI |
GTWWXYMJUNUHJM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C(=O)O)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)


![10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14773723.png)
![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)



